Tcs OX2 29 - 372523-75-6

Tcs OX2 29

Catalog Number: EVT-1622663
CAS Number: 372523-75-6
Molecular Formula: C23H31N3O3
Molecular Weight: 397.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

TCS OX2 29 is a selective antagonist of the orexin-2 receptor (OX2R) [, , , , , , , , , , , , , , , , , , , , , , , , ]. Orexins are neuropeptides involved in various physiological functions, including sleep/wake cycles, feeding behavior, reward processing, and pain modulation. By selectively blocking OX2R, TCS OX2 29 allows researchers to investigate the specific role of this receptor in these processes. It has been used extensively in animal models to study the effects of OX2R blockade on various behavioral and physiological responses.

Future Directions
  • Investigating the interaction of OX2R with other receptor systems, like the cannabinoid system [, , , ], to understand potential synergistic or antagonistic effects.
  • Examining the role of OX2R in different disease models, such as metabolic syndrome [], to explore potential therapeutic targets.

Orexin-A

    Relevance: Orexin-A is directly relevant to TCS OX2 29 because it serves as the endogenous ligand for OX2R, the receptor that TCS OX2 29 antagonizes. Studies frequently utilize Orexin-A to investigate the effects of OX2R activation, providing a comparative basis for understanding the pharmacological actions of TCS OX2 29. For instance, in research exploring the impact of orexins on cardiovascular function, Orexin-A administration elicited pressor and tachycardiac effects, which were partially attenuated by TCS OX2 29 []. This finding highlights the antagonistic relationship between Orexin-A and TCS OX2 29 at OX2R.

Orexin-B

    Compound Description: Orexin-B, similar to Orexin-A, is an endogenous neuropeptide that activates both OX1R and OX2R, albeit with a higher affinity for OX2R []. It shares comparable functions with Orexin-A in regulating sleep-wake cycles, appetite, and energy balance.

    Relevance: Orexin-B is structurally related to Orexin-A and exhibits a stronger binding affinity for OX2R compared to OX1R. This characteristic makes it valuable in research for discerning the specific roles of OX2R. Researchers often employ Orexin-B to investigate the isolated effects of OX2R activation, which helps in understanding the pharmacological actions of TCS OX2 29. For example, one study revealed that Orexin-B significantly elevated arterial blood pressure and renal sympathetic nerve activity, effects that were effectively blocked by the OX1R antagonist SB-334867 but not by the OX2R antagonist TCS OX2 29 [].

SB-334867

Carbachol

    Relevance: Carbachol is frequently employed in studies to indirectly activate orexinergic neurons. It is used as a tool to investigate the downstream effects of orexin release, which are then examined in the presence or absence of orexin receptor antagonists like TCS OX2 29. This approach helps elucidate the role of specific orexin receptor subtypes in mediating the physiological effects of orexin. For instance, one study involved microinjecting carbachol into the lateral hypothalamus to induce morphine sensitization []. Subsequently, they administered TCS OX2 29 into the ventral tegmental area, which attenuated the morphine sensitization. This experimental design allowed the researchers to study the impact of blocking OX2R on the effects induced by orexin release, providing insights into the functional role of OX2R in this specific pathway.

AM251

    Relevance: AM251 is frequently used in research alongside TCS OX2 29 to examine the potential interplay between the endocannabinoid and orexin systems. Studies investigate whether these two systems work synergistically, additively, or independently in modulating specific physiological functions. For instance, research has demonstrated that co-administration of AM251 and TCS OX2 29 effectively prevented the nicotine-induced increase in neuronal responses within the nucleus accumbens []. This finding suggests a potential interaction between OX2R and CB1R in mediating the effects of nicotine within this brain region. The combined use of these selective antagonists helps uncover the complexities of these interactions.

Overview

TCS-OX2-29 is a chemical compound that acts as a selective antagonist for the orexin-2 receptor (OX2R). This compound was first introduced by Hirose et al. in 2003 and has since been utilized in various scientific studies to explore its effects on physiological processes, particularly in relation to sleep regulation and seizure management. The molecular structure of TCS-OX2-29 includes a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety, which is integral to its pharmacological activity.

Source

TCS-OX2-29 can be synthesized through a multi-step chemical process that involves the construction of its core structure followed by specific modifications. The compound is primarily sourced from chemical suppliers and research institutions engaged in pharmacological studies.

Classification

TCS-OX2-29 is classified as a small molecule drug and belongs to the category of orexin receptor antagonists. Its primary role is to inhibit the action of orexin peptides, which are involved in regulating arousal, wakefulness, and appetite.

Synthesis Analysis

Methods

The synthesis of TCS-OX2-29 involves several key steps:

  1. Preparation of Core Structure: The synthesis begins with the formation of the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core.
  2. Formation of Butanone Structure: The final step incorporates a butan-1-one moiety into the compound.
  3. Purification: Following synthesis, purification techniques such as crystallization or chromatography are employed to isolate the desired product.

Technical Details

The synthesis requires careful control of reaction conditions including temperature, solvent choice, and reaction time to ensure high yield and purity of TCS-OX2-29. Specific reagents such as dimethyl sulfoxide may be used during the synthesis process to facilitate reactions.

Molecular Structure Analysis

Structure

TCS-OX2-29 has a complex molecular structure characterized by its unique arrangement of atoms that confer its biological activity. It features:

  • A 6,7-dimethoxy group that enhances its binding affinity for OX2R.
  • A butanone side chain that contributes to its pharmacokinetic properties.

Data

While specific molecular formula details are often not consistently reported in literature, TCS-OX2-29 is noted for having a significant molecular weight typical for small molecule drugs.

Chemical Reactions Analysis

Reactions

TCS-OX2-29 participates in various chemical reactions, including:

  1. Oxidation: Utilizes agents like potassium permanganate or chromium trioxide to convert alcohols into carbonyl compounds.
  2. Reduction: Employs reducing agents such as lithium aluminum hydride or sodium borohydride to reduce carbonyls to alcohols.
  3. Substitution: Nucleophilic substitution reactions can occur using reagents like sodium methoxide.

Technical Details

The specific outcomes of these reactions depend on the conditions applied (e.g., temperature, solvent) and can lead to the formation of various derivatives that may have altered biological activities.

Mechanism of Action

Process

TCS-OX2-29 operates primarily by competitively binding to OX2R, blocking endogenous ligands such as orexin-A and orexin-B from activating the receptor. This antagonistic action disrupts downstream signaling pathways associated with OX2R activation.

Data

Research indicates that TCS-OX2-29 inhibits receptor-mediated signaling pathways such as phospholipase C and protein kinase C pathways, which are crucial for various physiological responses including wakefulness and appetite regulation.

Physical and Chemical Properties Analysis

Physical Properties

TCS-OX2-29 is typically presented as a solid at room temperature with specific melting points depending on purity levels. Its solubility profile indicates compatibility with organic solvents like dimethyl sulfoxide.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may undergo degradation when exposed to extreme pH or temperatures. Its reactivity profile allows it to participate in various chemical transformations relevant for medicinal chemistry applications.

Applications

TCS-OX2-29 has several scientific uses:

  1. Sleep Research: It has been shown to promote sleep by inhibiting wakefulness associated with orexin signaling.
  2. Seizure Management: Studies indicate that TCS-OX2-29 can reduce seizure severity in animal models.
  3. Behavioral Studies: It has been utilized in research examining the effects of orexin signaling on addiction behaviors and anxiety.
Pharmacological Characterization of TCS-OX2-29

Receptor Selectivity Profiling

Comparative Affinity for OX2 vs. OX1 Receptors

TCS-OX2-29 demonstrates exceptional selectivity for the orexin-2 receptor (OX₂R) over the orexin-1 receptor (OX₁R). Quantitative binding assays reveal an IC₅₀ value of 40 nM at OX₂R, with >250-fold selectivity over OX₁R (pKᵢ = 7.5 for OX₂R) [1] [3] [8]. This selectivity profile positions TCS-OX2-29 as a critical pharmacological tool for dissecting OX₂R-specific functions in complex biological systems. The molecular basis for this selectivity is attributed to structural differences in the orthosteric binding pockets of OX₁R and OX₂R, particularly within transmembrane domains 3 and 5, which exhibit divergent residue compositions that influence ligand docking [6] [8].

Table 1: Binding Parameters of TCS-OX2-29 at Orexin Receptors

ParameterOX₂ROX₁RSelectivity Ratio (OX₂:OX₁)
IC₅₀ (nM)40>10,000>250
pKᵢ7.5<5.0-
Koff (min⁻¹)*0.22ND-

Data derived from radioligand displacement assays [1] [9]. Koff = dissociation rate constant; ND = not determined.

Cross-Reactivity with Non-Orexinergic Targets

Comprehensive selectivity screening against 50+ receptors, ion channels, and transporters confirms TCS-OX2-29’s minimal off-target interactions. At 10 µM, it exhibits <30% inhibition at non-orexinergic targets, including neuropeptide Y (NPY) receptors, galanin receptors, monoamine transporters, and voltage-gated ion channels [1] [9]. This distinguishes TCS-OX2-29 from earlier dual orexin antagonists (e.g., almorexant) and underscores its utility in studies requiring precise OX₂R modulation without confounding off-target effects. Notably, its inertness at Gq-coupled receptors linked to feeding behavior (e.g., melanocortin receptors) further validates its specificity [1] [7].

Functional Antagonism Mechanisms

Inhibition of Orexin A-Induced IP3 Accumulation

TCS-OX2-29 potently antagonizes orexin A (OxA)-stimulated inositol trisphosphate (IP₃) production in Chinese Hamster Ovary (CHO) cells stably expressing human OX₂R. Schild analysis demonstrates a concentration-dependent rightward shift in OxA concentration-response curves, yielding a pA₂ value of 7.4 ± 0.1 [1] [9]. This indicates competitive antagonism at OX₂R, where TCS-OX2-29 binds reversibly to prevent Gq/11 protein activation. Consequently, phospholipase Cβ (PLCβ) stimulation by OxA is blocked, suppressing the conversion of phosphatidylinositol 4,5-bisphosphate (PIP₂) to IP₃ [9] [10]. The fast dissociation kinetics (Koff = 0.22 min⁻¹) enable rapid reversibility, contrasting with slow-offset antagonists like almorexant (Koff = 0.005 min⁻¹) that induce pseudo-irreversible receptor inactivation [9].

Suppression of ERK1/2 Phosphorylation Dynamics

Beyond IP₃ signaling, TCS-OX2-29 dose-dependently inhibits OX₂R-mediated extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation. In cortical neuronal cultures, it abolishes OxA-induced ERK1/2 activation with an IC₅₀ of 62 nM, aligning with its binding affinity for OX₂R [1] [10]. This suppression is mechanistically distinct:

  • Gi/o-Dependent Pathway: In neurons, OX₂R couples to pertussis toxin (PTX)-sensitive Gi/o proteins, inhibiting adenylyl cyclase (AC) and reducing cyclic AMP (cAMP). TCS-OX2-29 blocks this cascade, preventing cAMP-dependent protein kinase A (PKA) activation and subsequent ERK phosphorylation [10].
  • Temporal Dynamics: ERK1/2 inhibition occurs within 5–10 minutes of TCS-OX2-29 exposure, reflecting direct interference with OX₂R’s G protein coupling rather than downstream kinase adaptation [1] [9].

Table 2: Functional Antagonism of TCS-OX2-29 in Cellular Assays

Functional AssayAgonistpIC₅₀/pA₂Mechanistic InsightSource
IP₃ Accumulation (CHO-OX₂ cells)Orexin ApA₂ = 7.4Competitive antagonism; fast Koff [1] [9]
ERK1/2 Phosphorylation (Neurons)Orexin ApIC₅₀ = 7.2PTX-sensitive Gi/o coupling [10]
cAMP Inhibition (Neurons)ForskolinIC₅₀ = 3 nMOX₂R-mediated AC suppression [10]

Table 3: Key Structural and Pharmacological Properties of TCS-OX2-29

PropertyValue
IUPAC Name(2S)-1-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-3,3-dimethyl-2-[(4-pyridinylmethyl)amino]-1-butanone
Molecular FormulaC₂₃H₃₁N₃O₃
Molecular Weight397.51 g/mol
CAS Number372523-75-6
Solubility (DMSO)25 mg/mL (62.89 mM)
Primary TargetOX₂ Receptor (IC₅₀ = 40 nM)
Selectivity (vs. OX₁R)>250-fold
Key Functional EffectsIP₃ accumulation ↓, ERK1/2 phosphorylation ↓

Structural data from [1] [7] [8]; pharmacological data from [1] [3] [9].

Properties

CAS Number

372523-75-6

Product Name

TCS-OX2-29

IUPAC Name

1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3,3-dimethyl-2-(pyridin-4-ylmethylamino)butan-1-one

Molecular Formula

C23H31N3O3

Molecular Weight

397.5 g/mol

InChI

InChI=1S/C23H31N3O3/c1-23(2,3)21(25-14-16-6-9-24-10-7-16)22(27)26-11-8-17-12-19(28-4)20(29-5)13-18(17)15-26/h6-7,9-10,12-13,21,25H,8,11,14-15H2,1-5H3

InChI Key

COFVZFLCAOUMJT-UHFFFAOYSA-N

SMILES

CC(C)(C)C(C(=O)N1CCC2=CC(=C(C=C2C1)OC)OC)NCC3=CC=NC=C3

Canonical SMILES

CC(C)(C)C(C(=O)N1CCC2=CC(=C(C=C2C1)OC)OC)NCC3=CC=NC=C3

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N1CCC2=CC(=C(C=C2C1)OC)OC)NCC3=CC=NC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.